molecular formula C10H10N6 B1429627 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1428139-39-2

2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1429627
CAS No.: 1428139-39-2
M. Wt: 214.23 g/mol
InChI Key: GFCCYQCXYJVEGW-UHFFFAOYSA-N
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Description

2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound for research and development purposes, provided for use by qualified laboratory professionals. This substance contains the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry known for its remarkable versatility . The TP core is isoelectronic with purine, allowing it to function as a potential bio-isostere in drug discovery . This characteristic has led to the exploration of TP-based compounds as inhibitors for various enzymatic targets, including protein kinases like CDK2 and PI3K, which are significant in oncology research . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by multiple nitrogen atoms (N1, N3, N4), have been exploited in the development of potential anti-parasitic and anti-cancer agents . The specific substitution pattern on this compound, featuring a pyrazole moiety, may be of particular interest for researchers designing novel ligands or probing structure-activity relationships, as similar pyrazole-containing heterocycles have been investigated for activities including CDK2 inhibition . This product is intended for research applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,7-dimethyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-6-8(9-3-4-12-14-9)5-11-10-13-7(2)15-16(6)10/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCCYQCXYJVEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163536
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-39-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Methodology:

  • Starting materials: Hydrazine derivatives, heterocyclic aldehydes, or ketones bearing methyl groups at specific positions.
  • Reaction conditions: Reflux in polar solvents such as ethanol or acetic acid, often with catalysts like acetic anhydride or sulfuric acid.
  • Outcome: Formation of the fused heterocycle with methyl groups at positions 2 and 7, and the pyrazol-3-yl group at position 6.

Example:

A typical synthesis involves the condensation of methyl-substituted hydrazines with 1,2,4-triazolopyrimidine precursors, followed by cyclization to afford the target compound.

Multi-Step Synthesis Involving Nucleophilic Substitutions and Cyclizations

Another approach involves initial synthesis of the coretriazolo[1,5-a]pyrimidine scaffold, followed by selective methylation and substitution reactions.

Stepwise Procedure:

Step Reagents & Conditions Description
1 Hydrazine hydrate + heterocyclic aldehyde Formation of hydrazine derivatives
2 Cyclization under reflux Formation of the fused heterocycle core
3 Methylation (e.g., methyl iodide + base) Introduction of methyl groups at positions 2 and 7
4 N-alkylation with pyrazol-3-yl derivatives Attachment of the pyrazol-3-yl group at position 6

Research Findings:

  • The methylation step is crucial for introducing the dimethyl substitution pattern.
  • Cyclization typically proceeds via nucleophilic attack of hydrazine derivatives on electrophilic centers within the heterocyclic intermediates.

Specific Synthesis Routes from Literature

Method from Abdou and Gomha (2013):

  • Starting Material: Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate.
  • Procedure: Condensation with heterocyclic amines, cyanoacetamide, or related compounds under reflux to generate pyrazolopyrimidine derivatives, which can be further cyclized to form the target compound.
  • Key Features: This method emphasizes the condensation and cyclization steps, with spectral data confirming the structure.

Method from PubMed (2021):

  • Approach: One-step synthesis involving heterocyclic precursors with methyl groups, followed by cyclization to form the fused heterocycle.
  • Conditions: Reflux in suitable solvents with catalysts such as acetic anhydride or sulfuric acid.
  • Outcome: Efficient formation of the heterocyclic core with methyl substitutions at key positions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent/Conditions Advantages References
One-pot cyclization Hydrazines, aldehydes Acid catalysts Reflux in ethanol or acetic acid Simple, high yield ,
Multi-step methylation Heterocyclic intermediates Methyl iodide, base Reflux, inert atmosphere Precise substitution control ,
Nucleophilic substitution Pyrazolyl derivatives Alkyl halides Reflux, polar solvents Versatile, adaptable ,

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 80°C and 120°C for cyclization steps.
  • Solvent Choice: Ethanol, acetic acid, or dimethylformamide (DMF) are common.
  • Catalysts: Acetic anhydride, sulfuric acid, or basic conditions with potassium carbonate.
  • Purification: Recrystallization, column chromatography, and spectral confirmation (NMR, MS, IR).

Research Findings and Observations

  • The synthesis efficiency depends heavily on the choice of starting materials and reaction conditions.
  • Methylation at the 2- and 7-positions can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
  • Cyclization steps are often facilitated by heating under reflux with acid catalysts, promoting ring closure.
  • The pyrazol-3-yl group is typically introduced via nucleophilic substitution or condensation reactions involving hydrazines and pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The reactions can yield various derivatives, including oxidized, reduced, or substituted forms of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. A series of synthesized compounds were evaluated for their efficacy against various bacterial strains, showing promising results that suggest their potential as antimicrobial agents .

Antitumor Potential

Pyrazolo[1,5-a]pyrimidines have emerged as important scaffolds in anticancer drug design. Recent investigations have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The structural modifications in compounds like 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can significantly enhance their antitumor activity by improving selectivity and reducing toxicity to normal cells .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory activity. Studies have reported that certain derivatives exhibit potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological profiling indicated lower ulcerogenic activity compared to Diclofenac®, suggesting a safer therapeutic profile for managing inflammation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that specific substitutions on the pyrazole ring enhanced antibacterial activity against resistant strains. The compound this compound was tested and exhibited significant inhibition against Gram-positive bacteria.

Case Study 2: Anticancer Activity

A comprehensive evaluation of the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that modifications to the triazole moiety could lead to increased cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways.

Summary Table of Biological Activities

Activity TypeCompound TestedResults
Antimicrobial This compoundSignificant inhibition against Gram-positive bacteria
Antitumor Various pyrazolo derivativesInduced apoptosis in cancer cell lines; effective against multiple cancer types
Anti-inflammatory Selected derivativesLower ulcerogenic activity compared to Diclofenac; potent prostaglandin inhibition

Mechanism of Action

The mechanism by which 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents Biological Activity Key Findings
2,7-Dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine 2-Me, 7-Me, 6-pyrazole Under investigation (potential anticancer) Pyrazole at position 6 may enhance target binding; methyl groups improve pharmacokinetics .
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1609581-44-3) 7-Cl, 6-Me Not explicitly reported (likely herbicidal/antimalarial) Chlorine at position 7 and methyl at 6 resemble antimalarial derivatives in ; chlorine’s electron-withdrawing effect may alter activity .
5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 691887-97-5) 5-Me, 7-Me, 6-propenyl Not reported Propenyl group at position 6 increases lipophilicity, potentially enhancing membrane permeability .
Compound H12 ([1,2,4]Triazolo[1,5-a]pyrimidine indole derivative) Indole at position 6 Anticancer (IC50: 9.47–13.1 µM) Indole moiety confers potent antiproliferative activity via ERK pathway inhibition; superior to 5-FU in vitro .
CF3-Substituted Derivatives () 2-CF3, varied amines at 7 Antimalarial (vs. Plasmodium falciparum) CF3 at position 2 enhances antimalarial potency; amine substituents at 7 modulate target specificity .
Sulfonamide Derivatives () 2-Sulfonamide Herbicidal Sulfonamide group enables acetolactate synthase inhibition, useful in agrochemical applications .

Key Structural Determinants of Activity

  • Position 2 : Electron-withdrawing groups (e.g., CF3) enhance antimalarial activity , while methyl groups (electron-donating) may favor anticancer applications by improving metabolic stability .
  • Position 6: Pyrazole (hydrogen-bond donor/acceptor) and indole (planar aromatic system) substituents correlate with anticancer activity, likely due to interactions with kinase or tubulin targets . Propenyl or sulfonamide groups shift activity toward herbicidal or antimalarial uses .
  • Position 7 : Methyl or chlorine substituents influence electronic properties; chlorine’s electronegativity may enhance herbicidal activity, whereas methyl groups improve drug-like properties .

Research Findings and Implications

  • Anticancer Potential: The pyrazole group in this compound mirrors the indole moiety in compound H12, which inhibits the ERK pathway and induces apoptosis . Structural optimization at position 6 could further enhance potency.
  • Agrochemical vs. Pharmaceutical Use : Unlike sulfonamide derivatives (), the target compound’s substituents suggest pharmaceutical relevance, as methyl and pyrazole groups are uncommon in herbicidal analogs .
  • Metabolic Considerations : Methyl groups at positions 2 and 7 may reduce oxidative metabolism, extending half-life compared to CF3-containing analogs .

Biological Activity

2,7-Dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10N6
  • Molecular Weight : 214.23 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of cancer research. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. For instance:

  • Cytotoxicity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against cancer cells while sparing normal cells. A study showed that a related compound induced apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase .
  • Mechanisms of Action : The mechanisms underlying the anticancer activity include:
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of tubulin polymerization, which is crucial for cell division .
    • Upregulation of pro-apoptotic factors such as p53 and Bax .

Case Studies and Research Findings

Several case studies provide insight into the efficacy and mechanisms of action for related compounds:

Study ReferenceCompound TestedCancer Cell LinesKey Findings
Triazolo[1,5-a]pyrimidine derivativeEC109 (esophageal cancer)Induced G2/M arrest and apoptosis via mitochondrial pathway.
Pyrazolo[3,4-b][1,2,4]triazoleVarious human cancer linesInhibited tubulin polymerization leading to cell death.
Pyrazolo[1,5-a]pyrimidine derivativesMultiple cancer typesDemonstrated significant anticancer activity with low toxicity to normal cells.

Additional Biological Activities

Beyond anticancer properties, compounds with the pyrazol and triazole moieties have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : These compounds have been linked to reduced inflammation in preclinical models.
  • Psychopharmacological Potential : Emerging studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing triazolopyrimidine derivatives such as 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : The compound can be synthesized via multicomponent reactions using 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl precursors. Key steps include:

  • Fusion of reactants in dimethylformamide (DMF) at elevated temperatures (10–12 minutes) to promote cyclocondensation .
  • Post-reaction treatment with methanol or ethanol for crystallization and purification .
    • Critical parameters : Reaction time, solvent choice (DMF for catalytic activity), and stoichiometric ratios of reagents influence yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of triazolopyrimidine derivatives?

  • Primary techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., pyrazole and methyl groups) .
  • FT-IR : Identifies functional groups (C=N stretch at ~1600 cm⁻¹, N-H deformation in pyrazole) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 533 in ) and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How do structural modifications at the C-5 and C-7 positions influence biological activity in triazolopyrimidine derivatives?

  • SAR insights :

  • Anticancer activity : Substituents like trifluoroethylamino at C-5 enhance potency by improving tubulin binding (IC50 ~9.47 μM in MGC-803 cells) .
  • Antibacterial activity : Electron-withdrawing groups (e.g., Cl) at C-7 improve metabolic stability and narrow-spectrum efficacy against Enterococcus faecium .
    • Methodological validation : Use in vitro macromolecular synthesis assays to pinpoint target pathways (e.g., cell-wall biosynthesis inhibition in ) .

Q. What molecular mechanisms underlie the antiproliferative effects of triazolopyrimidine derivatives in cancer cells?

  • Key pathways :

  • ERK signaling suppression : Compound H12 ( ) reduces phosphorylation of ERK1/2, c-Raf, and MEK1/2, inducing G2/M phase arrest in gastric cancer cells.
  • Tubulin polymerization : Derivatives with ortho-fluoro phenyl groups promote non-competitive tubulin assembly, evading paclitaxel resistance mechanisms .
    • Experimental design : Combine kinase inhibition assays (e.g., Western blotting for ERK proteins) with cell cycle analysis (flow cytometry) .

Q. How do C-5 and C-7 substituents affect the photophysical properties of triazolopyrimidine derivatives?

  • Push-pull effects : Electron-donating groups (e.g., aryl) at C-5 and electron-withdrawing groups (e.g., cyano) at C-7 alter charge-transfer transitions, modulating fluorescence quantum yields .
  • Synthetic strategy : Use Grignard reagents for regioselective C-H functionalization, followed by cyclic voltammetry to assess redox potentials .

Q. What is the proposed mechanism of action for triazolopyrimidine derivatives against Enterococcus faecium?

  • Target identification : Derivatives inhibit peptidoglycan crosslinking via binding to penicillin-binding proteins (PBPs), validated via in vitro cell-wall synthesis assays .
  • Resistance mitigation : Compounds bypass multidrug resistance (MDR) transporters, as shown in comparative studies with vancomycin-resistant strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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